bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-)
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Overview
Description
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of cyanoethyl groups and a phenoxazinylidene core, coordinated with a tetrachlorozinc(2-) anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium typically involves the cyanoethylation of phenoxazinylidene derivatives. One common method includes the reaction of phenoxazinylidene with acrylonitrile in the presence of a catalyst such as yttrium nitrate. This reaction is carried out under ambient temperature in a protic solvent, leading to the selective formation of the cyanoethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoethyl groups to primary amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of phenoxazinylidene, such as amines, oxides, and substituted phenoxazinylidene compounds .
Scientific Research Applications
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium has several scientific research applications:
Biology: Employed in the study of nucleic acid modifications and interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium involves its ability to act as a phosphorylating agent. The compound interacts with nucleophiles, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form stable phosphate esters. The molecular targets include hydroxyl groups on nucleosides, leading to the formation of oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Another phosphorylating reagent used in oligonucleotide synthesis.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: Used in similar applications with slight variations in reactivity and stability.
Uniqueness
Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium stands out due to its unique phenoxazinylidene core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specialized applications where other phosphorylating agents may not be as effective.
Properties
CAS No. |
84057-77-2 |
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Molecular Formula |
C36H30Cl4N8O2Zn |
Molecular Weight |
813.9 g/mol |
IUPAC Name |
bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C18H15N4O.4ClH.Zn/c2*19-9-3-11-22(12-4-10-20)14-7-8-16-18(13-14)23-17-6-2-1-5-15(17)21-16;;;;;/h2*1-2,5-8,13H,3-4,11-12H2;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
ZVDPHONKAIRWPP-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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